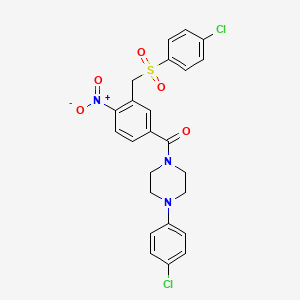

(4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone" is a derivative of piperazine, a chemical structure that is often explored for its potential pharmacological properties. Piperazine derivatives have been studied for their anticancer and antituberculosis activities. For instance, a series of new [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized and tested for their in vitro anticancer and antituberculosis activities, with some compounds showing significant results .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the ones mentioned in the provided papers, typically involves the reductive amination method using sodium triacetoxyborohydride. This method has been employed to yield a range of piperazine derivatives, which are then characterized by elemental analysis and spectral studies to confirm their structures .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with various substituents influencing the overall geometry and interactions within the crystal lattice. For example, an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component has been described, with dihedral angles between the benzene ring and the two piperidine rings indicating the spatial arrangement of these groups .

Chemical Reactions Analysis

Piperazine derivatives can form self-assembled structures through interactions such as hydrogen bonding. A study has shown that piperazine can interact with 4,4'-sulfonyldiphenol to form a salt with a channel structure, where phenolate anions form cyclic dimers and cations act as hydrogen-bond donors, creating stacks that enclose channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds, as seen in the crystal structure of the adduct mentioned earlier, can lead to the formation of chains extending along a specific axis in the crystal, which can affect the solubility, melting point, and other physical properties of the compound .

Applications De Recherche Scientifique

Anticancer and Antituberculosis Studies : A study synthesized derivatives of this compound and tested them for in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity. Some compounds exhibited significant antituberculosis and anticancer activities, with one compound showing both effects (Mallikarjuna, Padmashali, & Sandeep, 2014).

Therapeutic Agent Synthesis : A series of similar compounds were synthesized and evaluated for their inhibitory activity against α-glucosidase enzyme. Some compounds showed considerable inhibitory activity and were also evaluated for hemolytic and cytotoxic profiles, suggesting potential therapeutic applications (Abbasi et al., 2019).

Antimicrobial Activity : Another study synthesized diphenyl piperazine-based sulfanilamides and evaluated their antimicrobial activity. The study found that some compounds exhibited better inhibitory potency than sulfanilamide against all tested bacterial strains (Wang, Gan, Zhou, & Yan, 2011).

Synthesis of Antihistamines : Research has also been conducted on the efficient synthesis of antihistamines such as clocinizine and chlorcyclizine using derivatives of this compound (Narsaiah & Narsimha, 2011).

Enzyme Inhibitory Activity : A study focused on the synthesis of derivatives and their inhibitory effect against acetyl- and butyrylcholinesterase, demonstrating good enzyme inhibitory activity. These compounds were also active against various bacterial strains, suggesting their potential as therapeutic agents (Hussain et al., 2017).

Biological Activity Screening : Another study synthesized derivatives and assayed their biological activity against bacteria and fungi. Moderate activity was observed in some products (J.V.Guna et al., 2009).

Propriétés

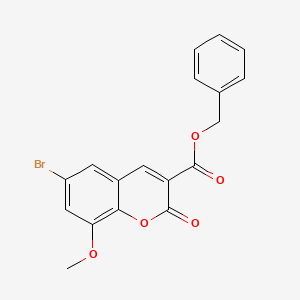

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2N3O5S/c25-19-2-6-21(7-3-19)27-11-13-28(14-12-27)24(30)17-1-10-23(29(31)32)18(15-17)16-35(33,34)22-8-4-20(26)5-9-22/h1-10,15H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAXZSBFVKMVGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)

![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)

![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)

![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)